An In-depth Technical Guide to 5,5-Dimethylhydantoin: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 5,5-Dimethylhydantoin: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,5-Dimethylhydantoin (DMH), a heterocyclic organic compound of significant interest in various scientific and industrial fields. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols for its synthesis and analysis are also provided.
Chemical Structure and Identification
5,5-Dimethylhydantoin, also known as 5,5-dimethylimidazolidine-2,4-dione, is a derivative of the heterocyclic compound hydantoin.[1] The core structure is a five-membered ring containing two nitrogen atoms and two carbonyl groups, with two methyl groups attached to the fifth carbon atom.
Caption: Chemical structure of 5,5-Dimethylhydantoin.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5,5-dimethylimidazolidine-2,4-dione[2] |
| CAS Number | 77-71-4 |
| Molecular Formula | C₅H₈N₂O₂ |
| Molar Mass | 128.13 g/mol |
| InChI | InChI=1S/C5H8N2O2/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H2,6,7,8,9) |
| InChIKey | YIROYDNZEPTFOL-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(=O)NC(=O)N1)C |
Physicochemical Properties
5,5-Dimethylhydantoin is a white, crystalline solid at room temperature.[2] It exhibits moderate solubility in water and is soluble in various organic solvents.
Table 2: Physical Properties
| Property | Value |
| Appearance | White crystalline solid[2] |
| Melting Point | 174-177 °C |
| Boiling Point | Sublimes[2] |
| pKa | 9.19[2] |
Table 3: Solubility in Various Solvents at 298.15 K (Mole Fraction, x)
| Solvent | Solubility (x) |
| Water | 0.0123 |
| Methanol | 0.0789 |
| Ethanol | 0.0465 |
| 1-Propanol | 0.0267 |
| Isopropyl Alcohol | 0.0289 |
| 1-Butanol | 0.0201 |
| Isobutyl Alcohol | 0.0213 |
| 2-Butanol | 0.0315 |
| 1-Pentanol | 0.0156 |
| Ethyl Acetate | 0.0058 |
| Propyl Acetate | 0.0039 |
| Acetonitrile | 0.0087 |
| Data sourced from a comprehensive study on the solubility of 5,5-Dimethylhydantoin.[3] |
Spectral Data for Structural Elucidation
The following spectral data are crucial for the identification and characterization of 5,5-Dimethylhydantoin.
Table 4: Spectral Data
| Technique | Key Peaks/Signals |
| ¹H NMR (D₂O) | δ 1.44 (s, 6H, 2xCH₃)[4] |
| ¹³C NMR | Data not explicitly found in searches, but expected peaks would be ~25 ppm (CH₃), ~60 ppm (C(CH₃)₂), and ~160-180 ppm (C=O). |
| Mass Spec (MS) | Molecular Ion [M]⁺ at m/z 128[5] |
| Infrared (IR) | Characteristic peaks for N-H stretching, C=O stretching (amide), and C-N stretching are expected.[6] |
Synthesis of 5,5-Dimethylhydantoin
The most common and efficient method for the synthesis of 5,5-Dimethylhydantoin is the Bucherer-Bergs reaction.[7][8] This one-pot reaction involves the treatment of a ketone (in this case, acetone) with ammonium carbonate and a cyanide source, such as potassium or sodium cyanide.[7][8] Alternatively, acetone cyanohydrin can be used as a starting material.[9]
Caption: Workflow for the Bucherer-Bergs synthesis of 5,5-Dimethylhydantoin.
Experimental Protocol: Bucherer-Bergs Synthesis
This protocol is adapted from a well-established procedure.[9]
Materials:
-
Acetone cyanohydrin (85 g, 1.0 mol)
-
Ammonium carbonate (150 g, 1.56 mol)
-
Water
-
Activated charcoal
-
Ether
Procedure:
-
In a 600 mL beaker, thoroughly mix acetone cyanohydrin and freshly powdered ammonium carbonate.
-
Gently warm the mixture on a steam bath to approximately 50-60 °C with stirring. An exothermic reaction should commence. Maintain the temperature between 60-70 °C for about 2-3 hours.
-
After the initial reaction subsides, raise the temperature to 90-100 °C and maintain it for about 30-60 minutes to ensure the reaction goes to completion and to decompose any excess ammonium carbonate.
-
Cool the reaction mixture. The crude 5,5-Dimethylhydantoin will solidify upon cooling.
-
Dissolve the crude product in a minimal amount of hot water (approximately 100-150 mL).
-
Add a small amount of activated charcoal to the hot solution and heat for a few minutes to decolorize.
-
Filter the hot solution through a pre-heated funnel to remove the charcoal.
-
Allow the filtrate to cool to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold water, followed by a small amount of cold ether.
-
The product can be further purified by recrystallization from hot water. The expected yield of the purified product is approximately 80-85%.[9]
Analytical Methods
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A general procedure for the analysis of 5,5-Dimethylhydantoin using GC-MS is outlined below. Specific parameters may need to be optimized for the instrument used.
Sample Preparation:
-
Prepare a stock solution of 5,5-Dimethylhydantoin in a suitable volatile solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.
GC-MS Parameters (Illustrative):
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
Data Analysis:
-
Identify the peak corresponding to 5,5-Dimethylhydantoin based on its retention time and mass spectrum.
-
Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.
Applications in Research and Drug Development
5,5-Dimethylhydantoin and its derivatives have a broad range of applications, making them valuable building blocks in medicinal and agricultural chemistry.[3]
Caption: Key application areas of 5,5-Dimethylhydantoin and its derivatives.
The hydantoin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. While 5,5-Dimethylhydantoin itself is not a prominent therapeutic agent, it serves as a crucial intermediate in the synthesis of more complex molecules with biological activity.[3] Its derivatives are investigated for their potential as anticonvulsants, antimicrobial agents, and other central nervous system drugs.[3][7]
In the agrochemical industry, 5,5-Dimethylhydantoin is a precursor for the synthesis of pesticides, herbicides, and plant growth regulators.[3] Furthermore, it is a key starting material for the production of halogenated hydantoins, such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which are widely used as industrial disinfectants and biocides.[7]
Biological Activity and Metabolism
Studies on the metabolism of 5,5-Dimethylhydantoin indicate that it is rapidly absorbed and primarily eliminated in the urine with only minor metabolic changes.[1] The parent compound is the major radioactive component found in urine after administration of a labeled dose, with only a small percentage being a minor metabolite.[1] This suggests that the core hydantoin ring with the dimethyl substitution is relatively stable in vivo.
No direct involvement of 5,5-Dimethylhydantoin in specific biological signaling pathways has been prominently reported in the reviewed literature. Its biological relevance primarily stems from its use as a scaffold in the synthesis of pharmacologically active molecules.
Safety and Handling
5,5-Dimethylhydantoin is considered to have low toxicity. However, as with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood, especially during synthesis where volatile reagents and byproducts may be present. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5,5-Dimethylhydantoin is a versatile and valuable chemical compound with a well-defined structure and a range of important applications. Its straightforward synthesis via the Bucherer-Bergs reaction and its utility as a precursor in the pharmaceutical, agrochemical, and industrial sectors make it a compound of continuing interest to researchers and chemical professionals. This guide provides the essential technical information required for its synthesis, characterization, and application in a research and development setting.
References
- 1. 1-Hydroxymethyl-5,5-dimethylhydantoin(116-25-6) 1H NMR spectrum [chemicalbook.com]
- 2. Dimethylhydantoin | C5H8N2O2 | CID 6491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5,5-Dimethylhydantoin(77-71-4) 1H NMR [m.chemicalbook.com]
- 5. 5,5-Dimethylhydantoin(77-71-4) MS spectrum [chemicalbook.com]
- 6. 5,5-Dimethylhydantoin(77-71-4) IR Spectrum [m.chemicalbook.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
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